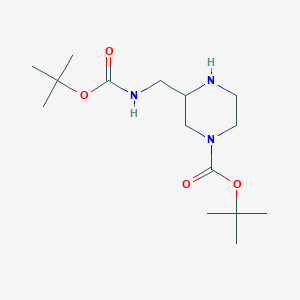
N-Boc-1-(4-Boc-2-piperazinyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(4-Boc-2-piperazinyl)methanamine typically involves the protection of the amine groups using Boc anhydride. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-1-(4-Boc-2-piperazinyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected amine groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, and oxalyl chloride in methanol are commonly used for the deprotection of Boc groups.
Substitution: Various nucleophiles can be used to substitute the Boc-protected amine groups once they are deprotected.
Major Products Formed
The major products formed from these reactions include the deprotected amine derivatives, which can be further functionalized for various applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
N-Boc-1-(4-Boc-2-piperazinyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-Boc-1-(4-Boc-2-piperazinyl)methanamine primarily involves its role as a protecting group in chemical synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine groups can interact with various molecular targets, such as enzymes and receptors, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Boc-1-piperazinyl)acetic acid: Another Boc-protected piperazine derivative used in similar applications.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: A compound with similar protecting groups used in medicinal chemistry.
Uniqueness
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected .
Eigenschaften
Molekularformel |
C15H29N3O4 |
|---|---|
Molekulargewicht |
315.41 g/mol |
IUPAC-Name |
tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-9-11-10-18(8-7-16-11)13(20)22-15(4,5)6/h11,16H,7-10H2,1-6H3,(H,17,19) |
InChI-Schlüssel |
CLEYUZYSMOVCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CN(CCN1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


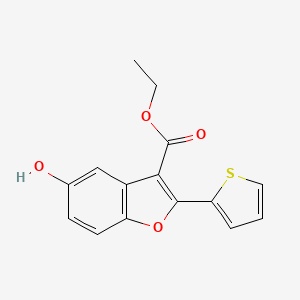
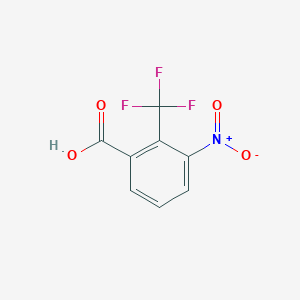
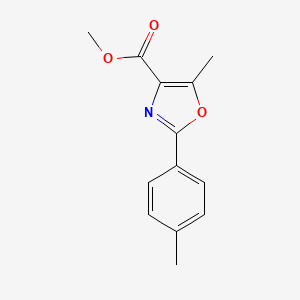
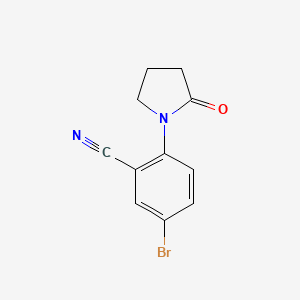
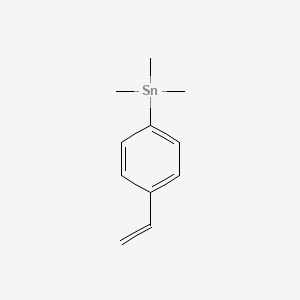

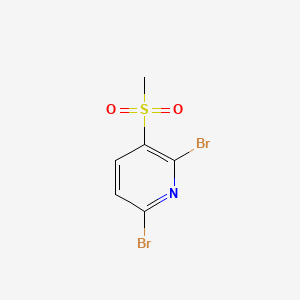


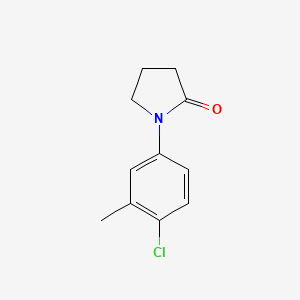
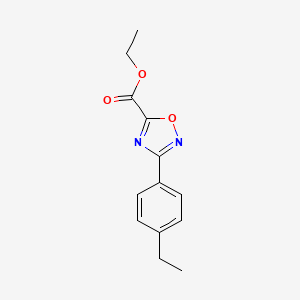
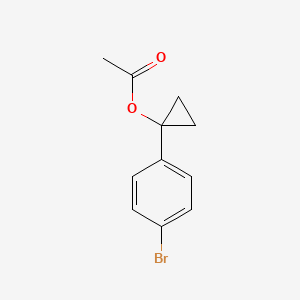
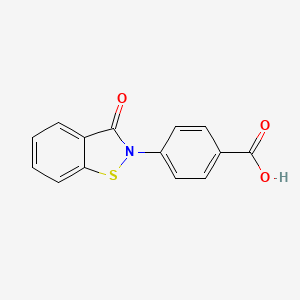
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)
